2-Chloro-5-(methylsulfanyl)phenylboronic acid chemical structure and properties
2-Chloro-5-(methylsulfanyl)phenylboronic acid chemical structure and properties
CAS: 1256355-10-8 | Formula: C₇H₈BClO₂S | M.W.: 202.47 g/mol [1]
Executive Summary
2-Chloro-5-(methylsulfanyl)phenylboronic acid is a trifunctional organometallic scaffold critical to modern medicinal chemistry and agrochemical synthesis.[1] Characterized by an ortho-chloro steric block and a meta-thioether electronic handle, this molecule serves as a versatile building block for constructing biaryl systems via Suzuki-Miyaura cross-coupling.[1]
This guide provides a comprehensive technical analysis of its physiochemical properties, synthetic pathways, and reactivity profiles. It is designed for researchers requiring high-fidelity protocols for integrating this motif into complex drug candidates, specifically targeting kinase inhibitors where the thioether moiety often interacts with cysteine residues or serves as a metabolic precursor to sulfones.[1]
Part 1: Chemical Identity & Physiochemical Profile[1][2]
Structural Analysis
The molecule features a benzene core substituted at three positions, creating a unique electronic and steric environment:
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Position 1 (Boronic Acid): The reactive center for transmetallation. It exists in equilibrium with its boroxine anhydride trimer, a common feature that impacts stoichiometry calculations.
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Position 2 (Chlorine): Provides significant steric hindrance adjacent to the boron atom.[2] This "ortho-effect" retards the rate of transmetallation in coupling reactions, necessitating specialized ligand systems.[1]
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Position 5 (Methylsulfanyl): A thioether group (-SMe).[1] It acts as a weak electron donor by resonance but can be selectively oxidized to a sulfoxide (-S(=O)Me) or sulfone (-SO₂Me) post-coupling, allowing for "late-stage diversification" of polarity.[1]
Key Properties Table[1]
| Property | Data | Technical Note |
| Appearance | White to off-white powder | May darken upon oxidation of sulfur.[1] |
| Melting Point | 145–150 °C (Decomposes) | Boronic acids often dehydrate to boroxines before melting. |
| Solubility | DMSO, MeOH, Ethanol | Sparingly soluble in non-polar hydrocarbons (Hexane). |
| pKa (Boronic) | ~8.5–9.0 | Lower than PhB(OH)₂ due to electron-withdrawing Cl/SMe.[1] |
| Stability | Air-stable; Hygroscopic | Store under inert gas at 2–8°C to prevent protodeboronation.[1] |
Part 2: Synthetic Routes & Manufacturing[1][4]
The synthesis of CAS 1256355-10-8 typically follows two primary pathways. The choice depends on scale and available starting materials.
Pathway A: Cryogenic Lithiation (Preferred for Scale)
This route utilizes the high acidity of the proton or the lability of a bromine atom at the C1 position.
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Precursor: 1-Bromo-2-chloro-5-(methylsulfanyl)benzene.[1]
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Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C in THF/Toluene performs a Lithium-Halogen exchange.[1] The 2-Cl group directs the lithiation but is robust enough to survive if temperature is strictly controlled.[1]
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Borylation: Quenching the aryl-lithium intermediate with Triisopropyl borate (B(OiPr)₃).
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Hydrolysis: Acidic workup (HCl) yields the free boronic acid.
Pathway B: Miyaura Borylation (Preferred for Lab Scale)
Uses Pd-catalysis to install the boron moiety, avoiding strong bases that might affect the thioether.
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Catalyst: Pd(dppf)Cl₂.[3]
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Reagent: Bis(pinacolato)diboron (B₂pin₂).
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Conditions: KOAc, Dioxane, 90°C.
Visualization: Retrosynthetic Logic
Figure 1: Retrosynthetic disconnection showing the cryogenic lithiation pathway, the most common industrial route for this scaffold.
Part 3: Reactivity Profile & Critical Challenges[1]
The "Ortho-Chloro" Challenge in Suzuki Coupling
The chlorine atom at position 2 creates steric bulk that hinders the transmetallation step of the catalytic cycle.[1] Standard catalysts like Pd(PPh₃)₄ often fail or result in low yields due to slow reaction rates, which allow side reactions (like protodeboronation) to dominate.
Expert Solution: Use Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos ).[1] These bulky, electron-rich ligands facilitate oxidative addition and create a pocket that accelerates transmetallation even with hindered substrates [1].[1]
Thioether Catalyst Poisoning
The sulfur atom in the methylsulfanyl group has a lone pair that can coordinate to Palladium, potentially poisoning the catalyst. Mitigation:
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Maintain a high Ligand:Metal ratio (e.g., 2:1 or 3:1).
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Use Pd sources with weak coordinating ligands (e.g., Pd(OAc)₂ or Pd₂(dba)₃) rather than sources containing strongly bound phosphines initially.
Visualization: Suzuki Coupling Mechanism
Figure 2: Catalytic cycle highlighting the Transmetallation step, which is the kinetic bottleneck for ortho-substituted boronic acids.[1]
Part 4: Experimental Protocols
Storage and Handling[1]
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Atmosphere: Store under Nitrogen or Argon.
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Temperature: Refrigerate (2–8°C).
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Pre-reaction: If the solid appears sticky or discolored, recrystallize from Toluene/Hexane or dry under high vacuum to remove water/boroxine equilibrium variance.
Standardized Suzuki Coupling Protocol (High-Hindrance Optimized)
This protocol is optimized to overcome the steric hindrance of the 2-Chloro group.[1]
Reagents:
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Aryl Halide (1.0 equiv)
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2-Chloro-5-(methylsulfanyl)phenylboronic acid (1.2 equiv)[1]
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Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)
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Base: K₃PO₄ (3.0 equiv) - Phosphate is superior to Carbonate for hindered substrates.[1]
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Solvent: Toluene:Water (10:1)
Procedure:
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Degassing: Charge a reaction vial with the boronic acid, aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes. Crucial: Oxygen causes homocoupling and sulfur oxidation.
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Solvation: Add degassed Toluene and Water via syringe.
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Reaction: Heat to 100°C for 12–18 hours.
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Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over MgSO₄.
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Purification: Silica gel chromatography. Note: The sulfide product may streak; add 1% Triethylamine to the eluent.[1]
Part 5: Applications in Drug Discovery[1][6]
Bioisosterism & Metabolic Stability
The 2-Chloro-5-methylsulfanyl motif is often used to replace unstable catechol or phenol groups.[1]
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Metabolic Switch: The -SMe group is a "soft" metabolic spot.[1] In vivo, CYP450 enzymes will sequentially oxidize it to Sulfoxide (-SOMe) and Sulfone (-SO₂Me).[1]
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Strategy: Medicinal chemists often synthesize the -SMe parent compound to test potency, then synthesize the sulfone analog to test metabolic stability and solubility.[1] The sulfone is a strong hydrogen bond acceptor, altering the pharmacokinetics significantly [2].
Scaffold Utility
This boronic acid allows the construction of 3,4-disubstituted biaryls where the chlorine atom can serve as a handle for further functionalization (e.g., Buchwald-Hartwig amination) after the initial Suzuki coupling is complete, provided a selective catalyst system is used.[1]
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
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PubChem Compound Summary. (2024). 2-Chloro-5-(methylsulfanyl)phenylboronic acid.[1] National Center for Biotechnology Information.
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ChemicalBook. (2024).[4] Product Database: 2-Chloro-5-(methylsulfanyl)phenylboronic acid Properties and Suppliers.
